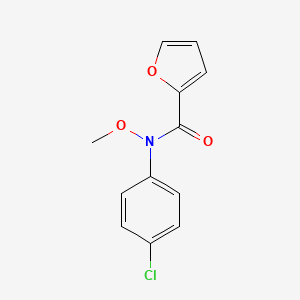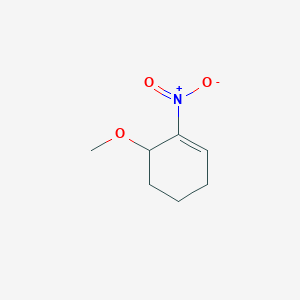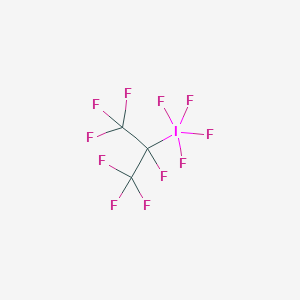![molecular formula C15H16O B14658942 2-Phenylbicyclo[3.3.1]non-2-en-9-one CAS No. 42524-68-5](/img/structure/B14658942.png)
2-Phenylbicyclo[3.3.1]non-2-en-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbicyclo[331]non-2-en-9-one is an organic compound with the molecular formula C15H16O It is a bicyclic ketone featuring a phenyl group attached to the bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[3.3.1]non-2-en-9-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a phenyl-substituted cyclohexanone, under acidic or basic conditions to form the bicyclic framework.
Aldol Condensation: The intermediate product undergoes an aldol condensation reaction to introduce the enone functionality at the 2-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbicyclo[3.3.1]non-2-en-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone functionality to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Phenylbicyclo[3.3.1]non-2-en-9-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo[3.3.1]non-2-en-9-one involves its interaction with specific molecular targets and pathways. The enone functionality allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity can be exploited in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]non-2-en-9-one: Lacks the phenyl group, making it less complex and potentially less reactive.
2-Phenylbicyclo[3.3.1]nonane: Saturated analog without the enone functionality, leading to different reactivity and applications.
9-Amino-2-phenylbicyclo[3.3.1]non-2-ene:
Uniqueness
2-Phenylbicyclo[3.3.1]non-2-en-9-one is unique due to its combination of a bicyclic framework, phenyl group, and enone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
42524-68-5 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
2-phenylbicyclo[3.3.1]non-2-en-9-one |
InChI |
InChI=1S/C15H16O/c16-15-12-7-4-8-14(15)13(10-9-12)11-5-2-1-3-6-11/h1-3,5-6,10,12,14H,4,7-9H2 |
InChI Key |
RSMFEWDAENJLJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC=C(C(C1)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


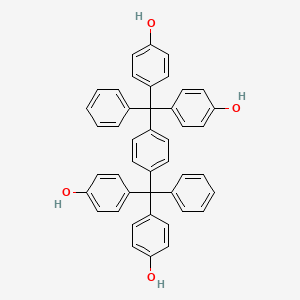

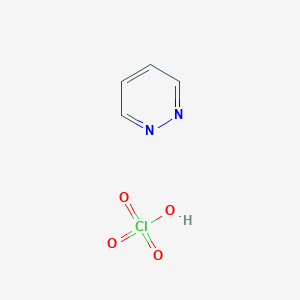
![1,1'-Oxybis[4-(1,1-diethoxyethyl)benzene]](/img/structure/B14658894.png)
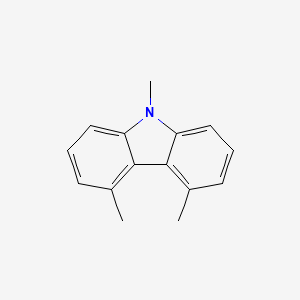


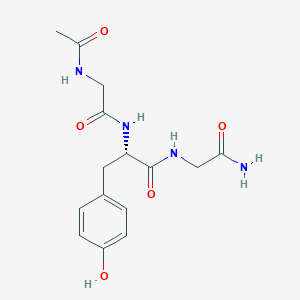
![2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14658922.png)
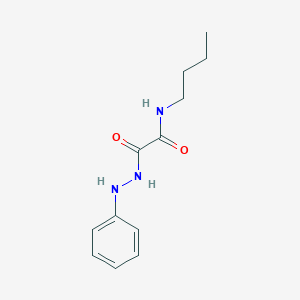
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
